1,2,5-Trinitrofluoranthene
Overview
Description
1,2,5-Trinitrofluoranthene: is a nitroaromatic compound with the molecular formula C16H7N3O6 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three nitro groups attached to the fluoranthene core, specifically at the 1, 2, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trinitrofluoranthene typically involves the nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2,5-triaminofluoranthene.
Substitution: Formation of various substituted fluoranthene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,5-Trinitrofluoranthene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as explosives and dyes, due to its nitroaromatic nature.
Mechanism of Action
The mechanism of action of 1,2,5-Trinitrofluoranthene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the generation of reactive oxygen species (ROS) and the modulation of enzymatic activities. The compound’s nitro groups can undergo redox reactions, influencing cellular redox balance and potentially leading to oxidative stress.
Comparison with Similar Compounds
- 1,2,4-Trinitrofluoranthene
- 2,3,5-Trinitrofluoranthene
Comparison: 1,2,5-Trinitrofluoranthene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to 1,2,4-Trinitrofluoranthene and 2,3,5-Trinitrofluoranthene, this compound may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the nitro groups.
Properties
IUPAC Name |
1,2,5-trinitrofluoranthene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)9-5-8-6-13(18(22)23)16(19(24)25)15-11-4-2-1-3-10(11)12(7-9)14(8)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXFNAKNAZDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145196 | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-22-1 | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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